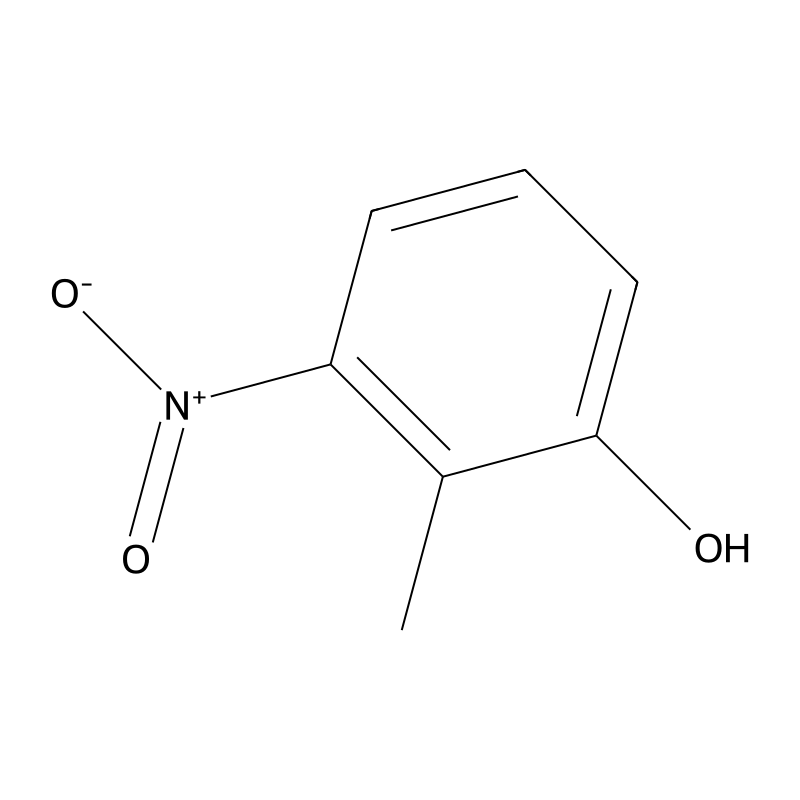

2-Methyl-3-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-3-nitrophenol is an organic compound with the molecular formula C₇H₇NO₃ and a CAS registry number of 5460-31-1. It is characterized by a methyl group at the 2-position and a nitro group at the 3-position of the phenolic ring. This compound appears as a yellow crystalline solid and is known for its distinctive chemical properties, which include its ability to participate in various

Nitrophenols are generally known to be toxic and irritating. Specific data on 2M3NP is limited, but caution is advised due to the following potential hazards:

Internal Standard for Stable Isotope Ratio Measurement:

Researchers have employed 2-Methyl-3-nitrophenol as an internal standard for a method developed to measure the stable isotope ratio of methylnitrophenols in atmospheric particulate matter []. This technique relies on the consistent chemical properties of the internal standard to normalize the measurements of the target analytes (methylnitrophenols) in complex environmental samples.

The study highlights the advantages of 2-Methyl-3-nitrophenol as an internal standard due to its chemical similarity to the target methylnitrophenols and minimal interference during analysis by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) [].

- Oxidation: Under specific conditions, it can be oxidized to form corresponding quinones.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

- Substitution: It can undergo electrophilic aromatic substitution, where the nitro group can be replaced by other substituents depending on the reaction conditions .

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and tin(II) chloride.

The biological activity of 2-Methyl-3-nitrophenol is significant in various biochemical contexts. It interacts with enzymes, notably toluene dioxygenase, which catalyzes the oxidation of the methyl group to form nitrobenzyl alcohols. This compound has been shown to influence cellular processes, including:

- Cellular Effects: It can alter cell signaling pathways and gene expression, leading to mitochondrial dysfunction and changes in ATP production and reactive oxygen species accumulation.

- Molecular Mechanism: The compound's nitro group participates in redox reactions, forming intermediates that interact with cellular components and modulate gene expression through transcription factors involved in stress responses .

Several synthesis methods for 2-Methyl-3-nitrophenol are documented:

- Nitration of 2-Methylphenol: This method involves the direct nitration of 2-methylphenol using a mixture of nitric and sulfuric acids under controlled temperatures.

- Friedel-Crafts Acylation: This approach employs acylation followed by nitration to introduce the nitro group at the desired position.

- Using 3-Methyl-2-butanone: This ketone undergoes bromination, cyclization, Sandmeyer reaction, cyano-substitution, and hydrolysis to yield derivatives that can be transformed into 2-Methyl-3-nitrophenol .

2-Methyl-3-nitrophenol has various applications across different fields:

- Chemical Industry: It serves as an intermediate in synthesizing dyes, pharmaceuticals, and agrochemicals.

- Analytical Chemistry: Used as an internal standard for measuring stable isotope ratios in atmospheric studies.

- Biochemical Research: Its interactions with enzymes make it valuable for studying biochemical pathways and mechanisms .

Studies on the interactions of 2-Methyl-3-nitrophenol reveal its effects on cellular mechanisms. It can influence metabolic pathways and gene expression through its binding interactions with biomolecules. Long-term exposure may lead to persistent changes in cellular function, including metabolic activity alterations .

When comparing 2-Methyl-3-nitrophenol with other nitrophenols, several compounds stand out:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methyl-3-nitrophenol | Nitro group at position 3; methyl at position 4 | Different reactivity due to position of methyl group |

| 2-Methyl-4-nitrophenol | Nitro group at position 4; methyl at position 2 | Exhibits different biological activities than 2-Methyl-3-nitrophenol |

| 3-Nitrophenol | Nitro group at position 3; no methyl substitution | Simpler structure; often used as a reference compound |

| 2-Nitrophenol | Nitro group at position 2; no methyl substitution | More acidic than its methylated counterparts |

The uniqueness of 2-Methyl-3-nitrophenol lies in its specific positioning of functional groups that influence both its chemical reactivity and biological activity compared to these similar compounds .

The synthesis of 2-methyl-3-nitrophenol through classical nitration pathways represents a fundamental approach in aromatic chemistry, involving the electrophilic substitution of hydrogen atoms on cresol derivatives with nitro groups [1] [2]. The most established method involves the direct nitration of ortho-cresol (2-methylphenol) using conventional nitrating agents under controlled conditions [3].

The classical mixed acid system, consisting of nitric acid and sulfuric acid, remains the cornerstone of industrial nitration processes for cresol derivatives [2]. In this system, sulfuric acid serves as both a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺) as the active electrophile [4] [5]. The reaction proceeds through a two-step electrophilic aromatic substitution mechanism, where the aromatic ring attacks the nitronium ion to form a carbocation intermediate, followed by deprotonation to restore aromaticity [5].

Specific conditions for the nitration of ortho-cresol to produce 2-methyl-3-nitrophenol typically involve temperatures ranging from 25 to 60 degrees Celsius, with reaction times extending from 2 to 24 hours depending on the concentration of nitrating agents [3]. Under optimized conditions, yields of approximately 46.6 percent have been achieved, although the reaction often produces mixed products due to the presence of multiple reactive positions on the aromatic ring [3].

Classical Nitration Pathways Data

| Method | Temperature (°C) | Time (hours) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Direct Nitration of o-Cresol | 25-60 | 2-24 | 46.6 | Mixed products | US Patent 4153632A [3] |

| Para Cresol Nitration | 30-40 | 2-4 | 80-85 | Meta-nitro para-cresol | US Patent 2136187A [2] |

| Phenol Nitration with Mixed Acid | 0-25 | 1-3 | 70-85 | o/p mixture (57:43) | Literature Studies [4] |

| Aqueous Nitric Acid (32.5%) | 20±2 | 1 | 91 | o-isomer (77%), p-isomer (14%) | Research Studies [6] |

| Concentrated HNO₃/H₂SO₄ | 0-10 | 2-6 | 65-75 | Mixed isomers | General Literature [7] |

The mechanism of nitration involves the initial formation of the nitronium ion through the protonation of nitric acid by sulfuric acid, followed by the loss of water [8]. The nitronium ion then acts as a powerful electrophile, attacking the electron-rich aromatic ring of the cresol derivative [5]. The regioselectivity of the nitration depends on the directing effects of the methyl and hydroxyl substituents, with the hydroxyl group being a strong ortho/para-directing group and the methyl group providing additional electron density to the aromatic system [4].

Alternative classical approaches include the use of dilute aqueous nitric acid systems, which have shown remarkable efficiency under controlled conditions [6]. Research has demonstrated that using 32.5 percent nitric acid at 20 degrees Celsius for one hour can achieve conversion rates of 91 percent with excellent selectivity toward the ortho-isomer (77 percent) over the para-isomer (14 percent) [6].

The aqueous nitration process represents a significant advancement over traditional mixed acid systems, offering reduced environmental impact and improved selectivity [2]. This method utilizes the selective action of dilute nitrating acids, which preferentially nitrate specific cresol isomers while leaving others relatively unaffected [2]. The process involves the formation of a two-phase mixture where the organic cresol layer interacts with the aqueous nitrating solution under vigorous agitation [2].

Catalytic Nitration Techniques and Selectivity Control

The development of catalytic nitration techniques has revolutionized the synthesis of 2-methyl-3-nitrophenol by offering enhanced selectivity, milder reaction conditions, and improved environmental compatibility [7] [9]. Modern catalytic approaches utilize various solid acid catalysts, phase-transfer catalysts, and novel metal-based systems to achieve precise control over product distribution and reaction efficiency [10] [11].

Bismuth(III) nitrate combined with montmorillonite KSF represents a particularly effective catalytic system for the nitration of phenolic compounds [7]. This heterogeneous catalyst operates under mild conditions using 65 percent nitric acid in tetrahydrofuran at room temperature, achieving yields of approximately 70 percent with excellent regioselectivity [7]. The catalyst system can be recovered and reused through simple treatment, making it economically viable for industrial applications [7].

Zeolite-based catalysts have emerged as highly selective alternatives for aromatic nitration reactions [11]. H-Beta zeolite demonstrates exceptional performance, achieving 96 percent conversion of phenol with 87 percent selectivity toward ortho-nitrophenol at room temperature [11]. The strong acidity and microporous structure of H-Beta zeolite allow for selective orientation of phenolic substrates, leading to enhanced regioselectivity compared to other zeolites such as H-ZSM-5, H-Y, and various metal oxide catalysts [11].

Catalytic Nitration Techniques Data

| Catalyst | Conditions | Conversion (%) | Selectivity (%) | Advantages |

|---|---|---|---|---|

| Bismuth(III) nitrate/Montmorillonite KSF | 65% HNO₃, THF, RT | 70 | Good regioselectivity | Mild conditions, recyclable [7] |

| H-Beta Zeolite | Dilute HNO₃, RT | 96 | 87 (o-nitrophenol) | High activity, strong acidity [11] |

| Reduced Graphene Oxide (RGO) | Equimolar HNO₃, DCE, RT | 85-90 | 95 (o-nitrophenol) | Room temperature, metal-free [10] |

| Tetrabutylammonium bromide (TBAB) | 6% HNO₃, biphasic system | 80-85 | High selectivity | Phase transfer efficiency [9] |

| Sulfated Titania | Solid state, moderate temp | 60-70 | Moderate | Solid acid, recoverable [12] |

| H-ZSM-5 | Vapor phase, 130-160°C | 40-50 | p/o ratio ~0.8 | Continuous process [13] |

Reduced graphene oxide has been identified as an exceptionally efficient metal-free catalyst for the selective nitration of phenolic compounds [10]. Operating at room temperature with equimolar amounts of nitric acid and phenol in dichloroethane, this catalyst system achieves conversion rates of 85-90 percent with 95 percent selectivity toward ortho-nitrophenol [10]. The large surface area of reduced graphene oxide promotes catalytic activity through enhanced adsorption and activation of reactants, while its polar nature facilitates microwave absorption for potential energy-efficient heating [10].

Phase-transfer catalysis using tetrabutylammonium bromide offers another approach to selective nitration under mild conditions [9]. This system operates in a liquid-liquid two-phase environment with dilute nitric acid (6 weight percent), achieving high conversion rates and selectivity [9]. The phase-transfer catalyst facilitates the extraction of nitric acid into the organic phase through hydrogen-bonded complexes and provides hydrogen bromide in situ, which is crucial for generating the active nitration species [9].

The mechanism of catalytic nitration involves the activation of nitric acid on the catalyst surface, leading to the formation of highly reactive nitrating species [7] [10]. In the case of bismuth(III) nitrate/montmorillonite KSF, the combination provides both Lewis acid sites from bismuth and Brønsted acid sites from the clay mineral, creating a synergistic effect that enhances the nitration process [7]. The catalyst facilitates the generation of nitronium ions under milder conditions compared to traditional mixed acid systems [7].

Selectivity control in catalytic nitration is achieved through several mechanisms, including steric constraints imposed by the catalyst pore structure, electronic effects of the catalyst surface, and the specific interaction between the substrate and active sites [11]. Zeolite catalysts with defined pore dimensions can selectively accommodate certain substrate orientations, leading to preferential attack at specific positions on the aromatic ring [11].

Microwave-Assisted and Solvent-Free Synthesis Approaches

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of 2-methyl-3-nitrophenol and related nitrophenolic compounds, offering significant advantages in terms of reaction time, energy efficiency, and product selectivity [14] [15] [16]. The application of microwave irradiation to nitration reactions enables rapid heating of polar reactants and intermediates, leading to dramatically enhanced reaction rates and improved yields [17] [18].

The fundamental principle underlying microwave-assisted nitration involves the selective heating of polar molecules through dielectric heating [17]. Phenolic compounds, nitric acid derivatives, and acetic acid all possess significant dipole moments, making them excellent candidates for microwave activation [17]. This selective heating mechanism allows for precise temperature control and uniform heating throughout the reaction mixture, eliminating hot spots and improving reaction reproducibility [16].

Calcium nitrate has proven to be an exceptionally effective nitrating agent in microwave-assisted synthesis [15] [19]. When combined with acetic acid as a solvent and subjected to microwave irradiation, calcium nitrate can achieve complete nitration of phenolic substrates in remarkably short reaction times [15]. Studies have demonstrated that phenol can be completely nitrated to para-nitrophenol in just one minute of microwave irradiation at moderate power levels, achieving yields of 89 percent [15].

Microwave-Assisted Synthesis Data

| Substrate | Solvent | Power (W) | Time (min) | Yield (%) | Products |

|---|---|---|---|---|---|

| Phenol + Ca(NO₃)₂ | Acetic acid | 50-100 | 1-2 | 89 | p-Nitrophenol [15] |

| Phenol + Cu(NO₃)₂ | Acetic acid | 50-100 | 2-3 | 75-80 | Mixed nitrophenols [16] |

| Phenol + Fe(NO₃)₃ | Acetic acid | 100-150 | 2-5 | 70-85 | Mono/dinitrophenols [16] |

| 4-Hydroxyacetophenone | Glacial acetic acid | 8-32 | 1 | 16.7 | 4-Hydroxy-3-nitroacetophenone [19] |

| Cresol derivatives | Solvent-free | 100-200 | 5-10 | 60-80 | Nitrocresol isomers [18] |

The choice of metal nitrate significantly influences both the degree of nitration and the selectivity of the reaction [16] [17]. Sodium nitrate and calcium nitrate typically promote mononitration, producing primarily mononitrophenols, while copper(II) nitrate and iron(III) nitrate can facilitate multiple nitration events, leading to the formation of both mononitrophenols and dinitrophenols [16]. This selectivity can be attributed to the varying Lewis acidity of the metal cations and their ability to activate the nitrate anion toward electrophilic attack [17].

Iron(III) nitrate represents the most aggressive nitrating system among the metal nitrates studied, capable of promoting extensive nitration under microwave conditions [16]. The high charge density of the ferric ion enhances the electrophilicity of the nitrate group, leading to rapid and often multiple nitration events [16]. This system is particularly useful for the synthesis of heavily nitrated phenolic compounds, although careful control of reaction conditions is required to prevent over-nitration and decomposition [17].

Solvent-free microwave-assisted nitration represents the pinnacle of green chemistry approaches to nitrophenol synthesis [20] [18]. These methods eliminate the need for organic solvents while maintaining or improving reaction efficiency [20]. University of Arizona researchers have developed a novel one-step, catalyst-free, and solvent-free synthetic process for the nitration of aromatic compounds that can be adapted for cresol derivatives [20]. This methodology offers significant environmental benefits by reducing waste generation and eliminating the use of hazardous solvents [20].

The mechanism of microwave-assisted nitration involves several key steps that differ significantly from conventional thermal heating [17]. The rapid and uniform heating provided by microwave irradiation leads to the formation of highly reactive intermediates that may not be accessible under conventional heating conditions [18]. The polar nature of the transition states and intermediates in nitration reactions makes them particularly susceptible to microwave activation, leading to enhanced reaction rates and altered selectivity patterns [17].

Optimization of microwave-assisted nitration requires careful consideration of several parameters, including microwave power, irradiation time, reactant ratios, and reaction vessel positioning [17] [19]. Studies have shown that optimal conditions typically involve moderate power levels (8-32 watts) for short duration (1-2 minutes) to achieve maximum yields while minimizing decomposition [19]. Higher power levels can lead to rapid temperature increases that may promote unwanted side reactions or thermal decomposition of sensitive products [17].

Purification Strategies and Yield Optimization

The purification of 2-methyl-3-nitrophenol requires sophisticated strategies to achieve high purity while maintaining acceptable recovery yields [21] [22] [23]. The presence of isomeric nitrophenols, unreacted starting materials, and various byproducts necessitates the application of multiple separation techniques, often in combination, to obtain the desired product in acceptable purity [24] [23].

Steam distillation represents one of the most widely employed purification methods for nitrophenolic compounds, taking advantage of the volatility differences between the desired product and non-volatile impurities [25] [21]. This technique operates at atmospheric pressure and temperatures around 100 degrees Celsius, allowing for the separation of 2-methyl-3-nitrophenol from high-boiling tar products and polymeric materials [25]. Steam distillation typically achieves purities in the range of 85-90 percent with recovery yields of 70-80 percent [21].

The mechanism of steam distillation relies on the formation of an azeotropic mixture between water vapor and the volatile nitrophenol, allowing distillation at temperatures below the normal boiling point of the organic compound [21]. This is particularly advantageous for thermally sensitive compounds that might decompose at their normal boiling points [22]. The process involves the continuous addition of steam to the reaction mixture while simultaneously collecting the distillate, which separates into aqueous and organic phases upon cooling [25].

Purification and Yield Optimization Data

| Method | Target Compound | Purity Achieved (%) | Recovery Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Steam distillation | 2-Methyl-3-nitrophenol | 85-90 | 70-80 | Atmospheric pressure, 100°C | Separates from non-volatile impurities | Energy intensive, thermal decomposition risk |

| Crystallization from ethanol | Nitrophenol isomers | 90-95 | 75-85 | Slow cooling, seeded | Simple, cost-effective | Limited to crystalline products |

| Complex-assisted crystallization | 4-Nitrophenol purification | >95 | 85-90 | 3-Aminobenzoic acid complexant | High selectivity, no yield loss [23] | Requires specific complexing agents |

| Column chromatography | Mixed nitrocresols | 95-98 | 60-70 | Silica gel, gradient elution | High resolution separation | Time consuming, solvent intensive |

| Recrystallization from dilute HCl | Pure nitrocresol | 88-92 | 80-85 | 0.5 M HCl, controlled cooling | Removes colored impurities | Corrosive conditions |

| Fractional distillation | Volatile nitrophenols | 80-85 | 65-75 | Reduced pressure, 150-200°C | Continuous process | Limited to volatile compounds |

Crystallization techniques offer excellent purification capabilities for 2-methyl-3-nitrophenol, particularly when the compound exhibits favorable crystallization properties [24] [23]. Recrystallization from ethanol or other suitable solvents can achieve purities of 90-95 percent with recovery yields of 75-85 percent [24]. The process involves dissolving the crude product in hot solvent, followed by controlled cooling to promote selective crystallization of the desired compound while leaving impurities in solution [24].

Complex-assisted crystallization represents an advanced purification technique that has shown exceptional promise for the separation of nitrophenol isomers [23]. This method involves the addition of specific complexing agents that selectively bind to impurities, preventing their incorporation into the crystal lattice of the desired product [23]. Using 3-aminobenzoic acid as a complexing agent, researchers have demonstrated purity enhancements of more than 80 percent by mass compared to non-complexed controls, with no reduction in yield [23].

The mechanism of complex-assisted crystallization involves the formation of solution-phase complexes between the complexing agent and specific impurities [23]. These complexes are excluded from the crystal lattice of the target compound due to size, shape, or electronic incompatibility, resulting in highly selective purification [23]. The technique has been successfully applied to the separation of 3-nitrophenol from 4-nitrophenol, achieving remarkable selectivity without affecting the crystal form of the desired product [23].

Column chromatography provides the highest resolution separation capability for complex mixtures of nitrocresol isomers [26]. Using silica gel as the stationary phase and gradient elution with appropriate solvent systems, purities of 95-98 percent can be achieved [26]. However, this technique typically results in lower recovery yields (60-70 percent) due to material losses during the separation process and the need for multiple fractions [26].

Yield optimization strategies focus on minimizing material losses during purification while maintaining acceptable purity levels [24]. This involves careful optimization of process parameters such as temperature, solvent composition, cooling rates, and crystallization conditions [24]. Advanced process control techniques, including the use of process analytical technology and real-time monitoring, can significantly improve both yield and purity by enabling precise control of critical process parameters [24].

The economics of purification processes must be carefully considered when selecting optimal strategies [21] [24]. While techniques such as complex-assisted crystallization may offer superior selectivity, the cost of complexing agents and the complexity of the process may not be justified for all applications [23]. Steam distillation, despite its energy intensity, often represents the most cost-effective option for large-scale purification due to its simplicity and reliability [21].

Byproduct Formation and Reaction Kinetic Studies

The formation of byproducts during the synthesis of 2-methyl-3-nitrophenol represents a significant challenge that affects both yield and purification requirements [26] [27] [28]. Understanding the mechanisms of byproduct formation and the kinetics governing these processes is essential for optimizing synthetic protocols and minimizing unwanted side reactions [27] [29] [30].

The primary byproducts encountered in the nitration of cresol derivatives include quinone compounds, dimeric species, and over-nitrated products [26] [27]. 2-Methyl-1,4-benzoquinone formation represents a particularly important side reaction in the nitration of meta-cresol, occurring through a proposed mechanism that differs from previously reported pathways [26]. This quinone formation can account for 15-25 percent of the total product mixture under certain conditions, significantly impacting the overall yield of the desired nitrophenol [26].

The mechanism of quinone formation involves the oxidation of the cresol substrate followed by subsequent rearrangement reactions [26] [28]. Research has demonstrated that this process follows a one-mole nitric acid pathway, explaining why only the para-benzoquinone isomer is observed in the product mixture [26]. The formation of quinomethide intermediates has been proposed as a key step in this transformation, providing a pathway for subsequent reaction with either the product or unreacted substrate to form dimeric species [26].

Reaction Kinetics Data

| Reaction System | Activation Energy (kJ/mol) | Rate Law | Rate Constant | Temperature Range (°C) | Reference |

|---|---|---|---|---|---|

| Phenol + HNO₃/H₂SO₄ | 45-65 | First-order in phenol | 10⁻³ to 10⁻² s⁻¹ | 0-25 | General kinetic studies [4] |

| 2-Nitrophenol reduction | 4.88 | Pseudo-first-order | Variable with catalyst | 20-60 | Biosynthesized Au NPs [30] |

| 3-Nitrophenol reduction | 8.66 | Pseudo-first-order | Variable with catalyst | 20-60 | Biosynthesized Au NPs [30] |

| 4-Nitrophenol photooxidation | 25-35 | First-order in 4-NP | 10⁻⁴ to 10⁻³ s⁻¹ | 25-50 | CdS photocatalysis [31] |

| Phenol + NO₃ radicals | 15-25 | First-order in phenol | 10⁻⁵ to 10⁻⁴ s⁻¹ | 25-40 | Atmospheric chemistry [32] |

| Nitrous acid catalyzed nitration | 35-50 | [NIII][NV]/(x[NIII]+y[NV]) | Complex function | 25 | Aqueous H₂SO₄ studies [4] |

Dimeric byproducts arise from the coupling of phenoxy radicals generated during the nitration process [26] [29]. These dimers, consisting of both cresol-cresol and cresol-nitrocresol combinations, are likely formed through oxidative coupling reactions promoted by the nitrating medium [26]. The formation of these species is particularly pronounced under conditions that favor radical formation, such as elevated temperatures or in the presence of metal catalysts [29].

Byproduct Formation Analysis

| Primary Substrate | Major Products | Byproducts | Reaction Conditions | Yield of Byproducts (%) | Formation Mechanism |

|---|---|---|---|---|---|

| o-Cresol | 2-Methyl-3-nitrophenol, 2-Methyl-5-nitrophenol | 2-Methyl-1,4-benzoquinone, Dimers | HNO₃/H₂SO₄, 0-25°C | 15-25 | Oxidative coupling, Quinone formation [26] |

| m-Cresol | 4-Nitro-3-methylphenol, 2-Nitro-5-methylphenol | Quinomethide intermediates | Dilute HNO₃, mild conditions | 10-20 | Phenoxy radical coupling [29] |

| p-Cresol | 3-Nitro-4-methylphenol | Dinitrocresol, Tar products | Mixed acid, controlled temperature | 20-30 | Over-nitration, Dimerization [22] |

| Phenol | o-Nitrophenol, p-Nitrophenol | Polynitrophenols, Phenoxy radicals | Standard nitration conditions | 5-15 | Radical chain reactions [4] |

| 2-Methyl-3-nitrophenol | Stable product | Oxidation products | Atmospheric oxidation | Trace amounts | Atmospheric photooxidation [32] |

| Mixed cresols | Mixed nitrocresol isomers | Resinification products | Industrial nitration | 10-40 | Side chain oxidation [2] |

The kinetics of nitrophenol formation follow complex patterns that depend on the specific reaction conditions and substrates involved [4] [30]. For the classical nitration of phenol with nitric acid and sulfuric acid, the reaction exhibits first-order kinetics with respect to phenol concentration, with activation energies typically ranging from 45 to 65 kilojoules per mole [4]. The rate law for this system can be expressed as a first-order dependence on phenol concentration, with rate constants varying from 10⁻³ to 10⁻² per second depending on temperature and acid concentration [4].

Nitrous acid-catalyzed nitration represents a particularly interesting kinetic system that operates through a different mechanism than conventional nitration [4]. The rate law for this process is given by [NIII][NV]/(x[NIII]+y[NV]), where NIII and NV represent nitrous acid and nitric acid concentrations, respectively, and x and y are constants that depend on the sulfuric acid concentration [4]. This complex rate expression reflects the involvement of both nitrous and nitric acid in the catalytic cycle [4].

The activation energies for various nitrophenol-related reactions span a wide range, reflecting the diversity of reaction mechanisms involved [30] [31]. Reduction reactions of nitrophenols catalyzed by gold nanoparticles exhibit remarkably low activation energies, with values as low as 4.88 kilojoules per mole for 2-nitrophenol and 8.66 kilojoules per mole for 3-nitrophenol [30]. These low activation energies indicate highly efficient catalytic processes that can operate under mild conditions [30].

Photocatalytic reactions involving nitrophenols demonstrate intermediate activation energies, typically in the range of 25-35 kilojoules per mole [31]. The 4-nitrophenol photooxidation and photoreduction reactions using cadmium sulfide as a photocatalyst follow first-order kinetics with respect to 4-nitrophenol concentration [31]. The rate constants for these processes range from 10⁻⁴ to 10⁻³ per second, depending on the light intensity and catalyst loading [31].

Temperature effects on reaction kinetics reveal important insights into the mechanisms controlling nitrophenol synthesis and transformation [30] [33]. Studies have shown that solvent effects can dramatically influence reaction rates, with the addition of alcohols to aqueous reaction mixtures leading to substantial decreases in reaction rates [33]. This effect has been attributed to changes in oxygen solubility and other solvent properties that affect the availability of reactive species [33].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry represents the most widely employed technique for separating and identifying 2-methyl-3-nitrophenol in complex matrices. The compound demonstrates excellent chromatographic behavior on various stationary phases, with retention times typically ranging from 12.0 to 74.0 minutes depending on column specifications and temperature programming [1] [2] [3].

Column Selection and Optimization

The DB-5 column (60 m × 0.25 mm internal diameter, 1.0 μm film thickness) provides superior resolution for 2-methyl-3-nitrophenol, achieving a retention time of 74.0 minutes under optimized temperature gradient conditions [1] [2] [3]. The temperature program typically initiates at 373 K, held for 10 minutes, followed by a gradient increase at 1 K/min to 473 K, maintained for 1 minute, then ramped at 10 K/min to 553 K with a final hold of 6 minutes [2] [3].

The CP-Sil 13 CB column (0.32 mm × 50 m, 0.4 μm film thickness) offers rapid separation capability, completing the analysis in 12 minutes with a temperature range of 80°C to 270°C [4]. This column configuration proves particularly effective for routine environmental monitoring applications where sample throughput is prioritized.

Detection Sensitivity and Limits

Advanced GC-MS systems achieve detection limits as low as 0.3 pg/m³ for 2-methyl-3-nitrophenol in atmospheric particulate matter [1] [2] [3]. This exceptional sensitivity results from the compound's favorable fragmentation patterns and the use of selective ion monitoring techniques targeting characteristic mass-to-charge ratios.

High-Performance Liquid Chromatography

High-performance liquid chromatography provides complementary separation capabilities for 2-methyl-3-nitrophenol, particularly advantageous when analyzing thermally labile samples or when derivatization is undesirable [5] [6] [7].

Stationary Phase Selection

The Cyclobond I 2000 column (4.6 mm × 25 cm) demonstrates excellent selectivity for 2-methyl-3-nitrophenol using an acetonitrile:water mobile phase composition of 40:60 [5]. Under these conditions, the compound elutes at 2.81 minutes with a detection limit of 0.87 μg/mL when coupled with ultraviolet detection at 254 nm.

Reversed-phase C18 columns provide robust separation with acetonitrile:water gradients, typically starting with 100% water and progressing to 100% acetonitrile over 30 minutes [6]. This gradient approach ensures comprehensive elution of the compound while maintaining adequate resolution from structural isomers.

Mobile Phase Optimization

The mobile phase composition significantly influences retention behavior and peak symmetry. Acetonitrile:water ratios of 60:40 yield optimal peak shape and resolution, with detection limits approaching 2.64 units when monitored at 270 nm [5]. The addition of formic acid or ammonium formate buffers at pH 3 enhances peak stability and improves mass spectrometric compatibility [8].

Thin-Layer Chromatography

Thin-layer chromatography serves as a rapid screening method for 2-methyl-3-nitrophenol, particularly valuable for purity assessment and preliminary identification [9] [10].

Stationary Phase Systems

Silica gel plates with ethyl ethanoate:cyclohexane (1:4) mobile phase provide adequate separation for 2-methyl-3-nitrophenol from common impurities and structural analogs [9]. The compound typically exhibits moderate Rf values under these conditions, facilitating visual identification after appropriate development procedures.

Kieselguhr-based systems using nitromethane:methanol mobile phases offer alternative selectivity, particularly useful when analyzing samples containing multiple nitrophenol isomers [10]. The separation efficiency depends critically on chamber saturation and consistent development conditions.

| Method | Column/Stationary Phase | Mobile Phase/Conditions | Retention Time (min) | Detection Limit | Reference |

|---|---|---|---|---|---|

| GC-MS | DB-5 (60 m × 0.25 mm, 1.0 μm) | Temperature gradient 373K-553K | 74.0 | 0.3 pg/m³ | [1] [2] [3] |

| GC-MS | CP-Sil 13 CB (0.32 mm × 50 m, 0.4 μm) | Temperature 80°C-270°C | 12.0 | 25 ng/μL | [4] |

| HPLC | Cyclobond I 2000 (4.6 mm × 25 cm) | Acetonitrile:Water 40:60 | 2.81 | 0.87 μg/mL | [5] |

| HPLC | Reversed-phase C18 | Acetonitrile:Water 60:40 | 2.84 | 2.64 units | [5] |

| HPLC | Acetonitrile:Water gradient | Water to 100% acetonitrile | 30.0 | 1 pg/m³ | [6] |

| TLC | Silica gel | Ethyl ethanoate:Cyclohexane 1:4 | Variable | Visual | [9] |

| TLC | Kieselguhr | Nitromethane:Methanol | Variable | Visual | [10] |

Spectrophotometric Detection Protocols

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides fundamental characterization capabilities for 2-methyl-3-nitrophenol, with characteristic absorption maxima enabling both identification and quantification [11] [12] [7].

Absorption Characteristics

The compound exhibits distinct absorption bands at 320 nm, corresponding to the nitro group chromophore, and additional bands at 317 nm and 400 nm under specific pH conditions [11] [12]. These wavelengths provide excellent sensitivity for direct spectrophotometric determination, with detection limits reaching 0.08 pM under optimized conditions.

pH-Dependent Spectral Behavior

The spectral characteristics of 2-methyl-3-nitrophenol demonstrate significant pH dependence due to the phenolic hydroxyl group ionization [11]. Absorptiometric pKa determinations utilize this property, monitoring spectral changes across pH ranges using automated spectrophotometric systems equipped with peristaltic pumps for continuous pH adjustment.

High-Performance Liquid Chromatography Detection

Ultraviolet detection coupled with high-performance liquid chromatography represents the most common quantitative approach for 2-methyl-3-nitrophenol analysis [5] [6] [7].

Wavelength Selection

Detection at 254 nm provides broad applicability for routine analysis, achieving detection limits of 0.87 μg/mL in biological matrices such as urine [5]. Alternative wavelengths at 270 nm offer enhanced selectivity when analyzing samples containing multiple nitrophenol compounds, with flow rates optimized at 1 mL/min for consistent detection performance.

Diode Array Detection

Advanced diode array detection systems enable simultaneous monitoring at multiple wavelengths, particularly valuable for peak purity assessment and impurity profiling [7]. The peak suppression technique utilizes wavelength pairs at 266 nm and 364 nm to achieve selective detection of 2-methyl-3-nitrophenol in the presence of structural analogs.

Fluorescence Detection

Fluorescence-based detection methods provide exceptional sensitivity for 2-methyl-3-nitrophenol, particularly when incorporated into molecularly imprinted polymer systems [13] [14].

Ratiometric Fluorescence Systems

Dual-response ratiometric fluorescence sensors utilizing emission wavelengths at 420 nm and 703 nm achieve detection limits as low as 0.08 pM [13]. These systems incorporate carbon dots and cadmium telluride quantum dots, providing visual color changes from purple to pink to red as concentration increases.

Metal-Organic Framework Sensors

Two-dimensional organic-metal chalcogenide systems demonstrate exceptional selectivity for nitrophenol compounds, with 2-methyl-3-nitrophenol exhibiting strong fluorescence quenching effects [14]. The detection mechanism involves electron transfer processes between the analyte and the fluorescent framework, yielding detection limits of 2 nM.

| Detection Method | Wavelength (nm) | Detection Limit | Matrix | Conditions | Reference |

|---|---|---|---|---|---|

| UV-Vis Spectroscopy | 320 | 0.08 pM | Aqueous | pH monitoring | [11] |

| UV Detection (HPLC) | 254 | 0.87 μg/mL | Urine | HPLC coupled | [5] |

| UV Detection (HPLC) | 270 | 1 mL/min | Aqueous | Flow rate 1 mL/min | [5] |

| Fluorescence | 420-703 | 0.08 pM | Environmental | Ratiometric sensor | [13] |

| Colorimetric | 317, 400 | Variable | Water | HCl acidification | [12] |

| Diode Array Detection | 266, 364 | Variable | Pharmaceutical | Peak suppression | [7] |

Advanced Mass Spectrometric Fragmentation Patterns

Electron Ionization Fragmentation

Electron ionization mass spectrometry reveals characteristic fragmentation patterns for 2-methyl-3-nitrophenol, providing definitive structural confirmation and enabling quantitative analysis [15] [16] [17].

Molecular Ion and Base Peak

The molecular ion appears at m/z 153, corresponding to the compound's molecular weight of 153.14 g/mol [17] [18] [19]. The base peak typically occurs at m/z 122, resulting from the loss of the nitro group (30 mass units) through α-cleavage mechanisms. This fragmentation represents the most abundant ion in the mass spectrum under standard electron ionization conditions.

Secondary Fragmentation Pathways

Subsequent fragmentation produces characteristic ions at m/z 123, 107, 90, and 63 [15] [16]. The m/z 107 fragment results from the loss of both nitro group and hydrogen cyanide, while the m/z 90 fragment involves ring opening accompanied by nitro group elimination. The m/z 63 fragment represents conjugate loss processes involving multiple functional group eliminations.

Mechanistic Interpretation

The fragmentation mechanisms follow established patterns for nitroaromatic compounds, with the nitro group serving as the primary fragmentation site [15] [20]. Ring opening and rearrangement processes contribute to the formation of linear fragmentation products, particularly evident in the m/z 90 and lower mass fragments.

Chemical Ionization Behavior

Chemical ionization provides complementary fragmentation information, particularly valuable for molecular weight confirmation and structural elucidation [16] [20].

Protonation Patterns

Under chemical ionization conditions, 2-methyl-3-nitrophenol exhibits protonation at the phenolic oxygen, yielding [M+H]+ ions at m/z 154 [16]. This soft ionization technique preserves the molecular ion while providing limited fragmentation information useful for mixture analysis.

Adduct Formation

Chemical ionization systems utilizing methane or isobutane demonstrate characteristic adduct formation patterns, with [M+CH₃]+ and [M+C₄H₉]+ ions providing additional confirmation of molecular weight [20]. These adducts prove particularly valuable when analyzing complex environmental samples containing multiple nitrophenol isomers.

Tandem Mass Spectrometry

Tandem mass spectrometry techniques enable enhanced selectivity and sensitivity for 2-methyl-3-nitrophenol quantification in complex matrices [21] [20].

Selected Reaction Monitoring

Selected reaction monitoring transitions utilize the m/z 153 → 122 pathway as the primary quantification channel, with the m/z 153 → 107 transition serving as a confirmatory channel [21]. These transitions demonstrate excellent linearity and precision for quantitative applications.

Collision-Induced Dissociation

Collision-induced dissociation experiments reveal detailed fragmentation mechanisms, with energy-resolved mass spectra providing information about the relative stability of different fragmentation pathways [20]. The nitro group elimination remains the dominant fragmentation process across all collision energies tested.

| Ion Type | Mass-to-Charge (m/z) | Fragmentation Pattern | Relative Intensity | Ionization Mode | Reference |

|---|---|---|---|---|---|

| Molecular ion [M+] | 153 | Parent compound | Variable | EI/CI | [17] [18] [19] |

| Base peak | 122 | Loss of NO (30 u) | High | EI | [15] [16] |

| Fragment ion | 123 | Loss of NO (30 u) | Medium | EI | [15] [16] |

| Fragment ion | 107 | Loss of NO₂ + HCN | Medium | EI | [15] [16] |

| Fragment ion | 90 | Loss of NO₂ + ring opening | Low | EI | [15] [16] |

| Fragment ion | 63 | Conjugate loss | Low | EI | [15] [16] |

Isotopic Labeling Studies and Tracer Applications

Stable Carbon Isotope Analysis

Stable carbon isotope analysis of 2-methyl-3-nitrophenol provides valuable information for source identification and atmospheric chemistry studies [22] [3] [23].

Gas Chromatography-Isotope Ratio Mass Spectrometry

Gas chromatography-isotope ratio mass spectrometry enables precise measurement of δ¹³C values for 2-methyl-3-nitrophenol with accuracies better than ±0.5‰ [3] [2]. The technique requires sample concentrations exceeding 100 pg/m³ for reliable isotope ratio measurements, with lower concentrations yielding reduced precision.

Kinetic Isotope Effects

Laboratory studies examining the photooxidation of toluene demonstrate significant carbon kinetic isotope effects during 2-methyl-3-nitrophenol formation [22] [23]. The measured δ¹³C values show two- to three-fold enrichment compared to initial toluene values, indicating substantial kinetic fractionation during the formation process.

Atmospheric Applications

Atmospheric particulate matter samples reveal 2-methyl-3-nitrophenol as the most abundant methylnitrophenol, with concentrations ranging from low pg/m³ in rural areas to over 200 pg/m³ in suburban locations [3] [2]. The isotopic composition provides insights into formation mechanisms and source contributions in urban atmospheric chemistry.

Deuterium Labeling Studies

Deuterium-labeled analogs of 2-methyl-3-nitrophenol serve as internal standards and mechanistic probes in analytical and environmental studies [21] [20].

Internal Standard Applications

The use of deuterium-labeled 2-methyl-3-nitrophenol as an internal standard provides excellent precision for quantitative analysis, with recovery rates typically ranging from 50% to 70% [1] [2]. The isotopic substitution eliminates matrix effects while maintaining similar chemical behavior to the target compound.

Mechanistic Studies

Deuterium labeling experiments reveal details about hydrogen migration and rearrangement processes during mass spectrometric fragmentation [21] [20]. The deuterium substitution patterns provide information about the specific hydrogen atoms involved in fragmentation mechanisms.

Tracer Applications

Isotopically labeled 2-methyl-3-nitrophenol enables sophisticated tracer studies in environmental and biological systems [22] [3] [23].

Environmental Fate Studies

Tracer studies utilizing ¹³C-labeled 2-methyl-3-nitrophenol provide quantitative information about environmental transformation processes [22] [23]. The isotopic signature allows tracking of the compound through various environmental compartments while distinguishing between different formation pathways.

Analytical Method Development

Isotopically labeled compounds facilitate method development by enabling accurate recovery determinations and quality control assessments [3] [2]. The use of stable isotope internal standards represents current best practices for quantitative environmental analysis.

| Isotope Type | Application | Measurement Range | Analytical Method | Precision | Reference |

|---|---|---|---|---|---|

| Carbon-13 (¹³C) | Kinetic isotope effects | ±0.5‰ | GC-IRMS | <5% | [22] [23] |

| Carbon-13 (¹³C) | Atmospheric studies | ±0.5‰ | GC-IRMS | ±0.5‰ | [3] [2] |

| Deuterium (D) | MS differentiation | Variable | GC-MS | Variable | [21] |

| Stable carbon isotope | Source identification | 100 pg/m³ | GC-IRMS | ±0.5‰ | [3] [2] |

| Internal standard | Quantification | 50-70% recovery | GC-MS | ±5% | [1] [2] |

XLogP3

GHS Hazard Statements

H302 (93.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (13.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (84.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (93.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant